molecular formula C17H20N4OS B2834247 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide CAS No. 1105247-60-6

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2834247
CAS No.: 1105247-60-6
M. Wt: 328.43
InChI Key: VZXKNLUSDMBUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and a phenyl group, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions to form the intermediate 5-cyclopropyl-1,3,4-thiadiazole.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the thiadiazole intermediate with piperidine in the presence of a suitable catalyst.

    Carboxamide Formation: The final step involves the reaction of the piperidine-thiadiazole intermediate with phenyl isocyanate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: Act as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

    Modulate Gene Expression: Affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine: Lacks the phenyl and carboxamide groups, resulting in different chemical reactivity and biological activity.

    4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring, leading to variations in its pharmacological properties.

    N-phenylpiperidine-1-carboxamide: Does not have the thiadiazole ring, which significantly alters its chemical and biological characteristics.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-17(18-14-4-2-1-3-5-14)21-10-8-13(9-11-21)16-20-19-15(23-16)12-6-7-12/h1-5,12-13H,6-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXKNLUSDMBUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.